molecular formula C21H25ClF3NO5 B11504587 2,2,2-Trifluoroethyl 2-{[1-(2-chlorophenyl)-3-ethoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylate

2,2,2-Trifluoroethyl 2-{[1-(2-chlorophenyl)-3-ethoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylate

Cat. No.: B11504587
M. Wt: 463.9 g/mol
InChI Key: YETSFNAMGSRZAE-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUOROETHYL 2-{[1-(2-CHLOROPHENYL)-3-ETHOXY-3-OXOPROPYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that features a trifluoroethyl group, a chlorophenyl group, and a carbamoyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUOROETHYL 2-{[1-(2-CHLOROPHENYL)-3-ETHOXY-3-OXOPROPYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the trifluoroethyl group, which can be synthesized from trifluoroacetic acid and ethanol. The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acyl chloride. The carbamoyl group is then added via a reaction with an isocyanate. Finally, these intermediates are combined with a cyclohexane derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key factors in industrial synthesis include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUOROETHYL 2-{[1-(2-CHLOROPHENYL)-3-ETHOXY-3-OXOPROPYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2,2-TRIFLUOROETHYL 2-{[1-(2-CHLOROPHENYL)-3-ETHOXY-3-OXOPROPYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUOROETHYL 2-{[1-(2-CHLOROPHENYL)-3-ETHOXY-3-OXOPROPYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The chlorophenyl group may interact with enzyme active sites or receptor binding sites, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A simpler compound with a trifluoroethyl group, used in chemical synthesis.

    2,2,2-Trifluoroethanol: An alcohol with a trifluoroethyl group, used as a solvent and in protein studies.

    1-Chloro-2,2,2-trifluoroethyl Difluoromethyl Ether: A compound with similar functional groups, used in various chemical applications.

Uniqueness

2,2,2-TRIFLUOROETHYL 2-{[1-(2-CHLOROPHENYL)-3-ETHOXY-3-OXOPROPYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethyl group enhances lipophilicity, the chlorophenyl group provides potential for specific interactions, and the carbamoyl group allows for hydrogen bonding, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H25ClF3NO5

Molecular Weight

463.9 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-[[1-(2-chlorophenyl)-3-ethoxy-3-oxopropyl]carbamoyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C21H25ClF3NO5/c1-2-30-18(27)11-17(15-9-5-6-10-16(15)22)26-19(28)13-7-3-4-8-14(13)20(29)31-12-21(23,24)25/h5-6,9-10,13-14,17H,2-4,7-8,11-12H2,1H3,(H,26,28)

InChI Key

YETSFNAMGSRZAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2CCCCC2C(=O)OCC(F)(F)F

Origin of Product

United States

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